3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 221.21 g/mol. It is classified as a derivative of isoxazole and pyrazole, which are important frameworks in medicinal chemistry due to their biological activities. The compound is primarily used in research related to proteomics and has been noted for its potential immunoregulatory properties .
The synthesis of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyrazole derivatives with isoxazole precursors under controlled conditions. Specific technical details may vary depending on the desired purity and yield, but general techniques include:
The molecular structure of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid features:
The compound's structure can be represented as follows:
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid can participate in various chemical reactions due to its functional groups. Notably:
These reactions are essential for modifying the compound to enhance its biological activity or to develop new derivatives with specific properties .
The mechanism of action for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is linked to its immunoregulatory properties. Research indicates that isoxazole derivatives can modulate immune responses by:
The compound's hazard classification indicates it may be an irritant, necessitating proper handling procedures during research applications .
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid has several scientific uses:
Heterocyclic hybrids represent a frontier in rational drug design, combining pharmacophores to enhance bioactivity and overcome limitations of single-heterocycle agents. Pyrazole-isoxazole hybrids, exemplified by 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid, leverage the complementary pharmacological profiles of both rings. Pyrazoles contribute metabolic stability and hydrogen-bonding capacity, while isoxazoles offer rigid heteroaromatic scaffolds that influence target selectivity [2] [6]. This hybrid architecture targets multiple pathological pathways—including inflammation, cancer proliferation, and microbial growth—through synergistic interactions. The dihydroisoxazole carboxylic acid moiety further enables salt formation for solubility optimization, illustrating how strategic molecular hybridization addresses pharmacokinetic and pharmacodynamic challenges in lead development [5] [9].
Pyrazole derivatives have evolved from early antipyretics (e.g., phenazone, 1880s) to sophisticated anticancer and antimicrobial agents. Key milestones include:
The 1-ethyl-5-methyl substitution pattern in modern derivatives like our target compound enhances metabolic stability by blocking oxidative hotspots while maintaining optimal log P for membrane permeability [3] [8].
Isoxazoles enhance target engagement through:
Table 1: Bioactivity Enhancement by Isoxazole Hybridization in Selected Drug Classes
Parent Scaffold | Hybrid Compound | Activity Improvement | Target |
---|---|---|---|
Pyrazole | Lonazolac | 3× COX-2 selectivity vs. indomethacin | Inflammation |
Indole | Isoxazole-indole glycoside | IC50 0.67 μM (MCF-7 cells) | Breast cancer |
Quinazolinone | Pyrazole-isoxazole-quinazolinone | 85% carrageenin edema inhibition | Analgesia |
Hybridization strategies for pyrazole-isoxazole compounds focus on:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1